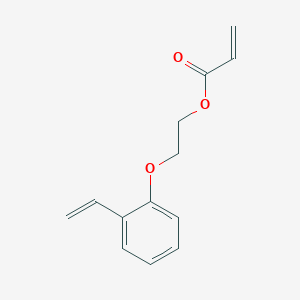
2-(2-Ethenylphenoxy)ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethenylphenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C13H14O3. It is an ester derived from the reaction between 2-(2-ethenylphenoxy)ethanol and acrylic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethenylphenoxy)ethyl prop-2-enoate typically involves the esterification of 2-(2-ethenylphenoxy)ethanol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethenylphenoxy)ethyl prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Ethenylphenoxy)ethyl prop-2-enoate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and biomedical devices.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(2-Ethenylphenoxy)ethyl prop-2-enoate involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the prop-2-enoate group reacts with free radicals to form long polymer chains. This process is initiated by thermal or photochemical means, leading to the formation of high-molecular-weight polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethenoxyethoxy)ethyl prop-2-enoate
- 2-(2-Ethoxyethoxy)ethyl prop-2-enoate
- 2-Ethylhexyl acrylate
Uniqueness
2-(2-Ethenylphenoxy)ethyl prop-2-enoate is unique due to its specific structure, which imparts distinct properties such as enhanced thermal stability and mechanical strength. Compared to similar compounds, it offers better performance in applications requiring high durability and resistance to environmental factors.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable building block for the development of advanced materials and polymers. Ongoing research continues to explore its full potential in diverse fields, promising exciting advancements in the future.
Properties
CAS No. |
62881-25-8 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(2-ethenylphenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-3-11-7-5-6-8-12(11)15-9-10-16-13(14)4-2/h3-8H,1-2,9-10H2 |
InChI Key |
GIDHKFAZPCVIQW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1OCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


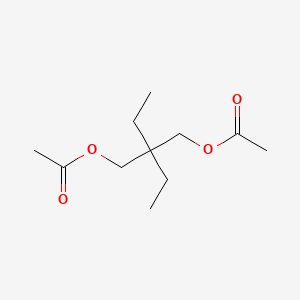
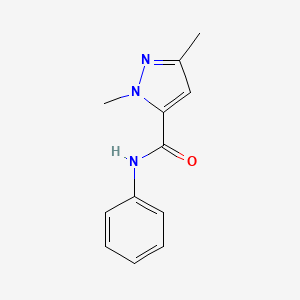
![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)
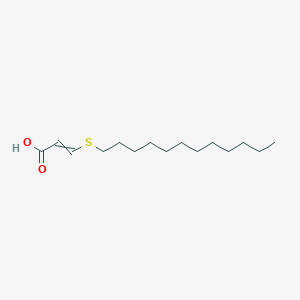
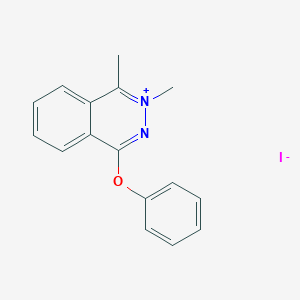



![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
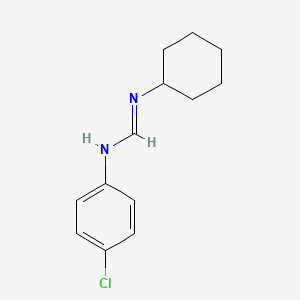
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
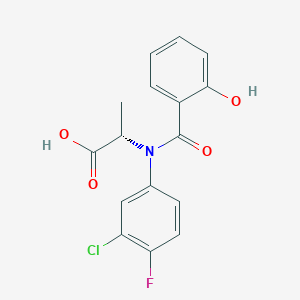
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
